

# 2,3-Dimethylphenylboronic acid molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **2,3-Dimethylphenylboronic acid**

Cat. No.: **B067271**

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An In-depth Technical Guide to **2,3-Dimethylphenylboronic Acid** for Researchers and Drug Development Professionals

## Introduction

**2,3-Dimethylphenylboronic acid** is an organoboron compound that serves as a crucial building block in modern organic synthesis. For researchers, scientists, and professionals in drug development, arylboronic acids are indispensable reagents, primarily for their role in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth overview of the core properties of **2,3-Dimethylphenylboronic acid**, a detailed experimental protocol for its application in Suzuki-Miyaura coupling, and a visualization of the reaction's catalytic cycle. Boronic acids and their derivatives are pivotal in medicinal chemistry for the synthesis of complex biaryl structures, which are common motifs in pharmaceutical agents.[\[1\]](#)[\[2\]](#)

## Core Properties and Data

The fundamental chemical and physical properties of **2,3-Dimethylphenylboronic acid** are summarized below. This data is essential for reaction planning, stoichiometric calculations, and safety assessments.

Identifier	Value
Molecular Formula	C <sub>8</sub> H <sub>11</sub> BO <sub>2</sub> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	149.98 g/mol <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a>
CAS Number	183158-34-1 <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[6]</a>
IUPAC Name	(2,3-dimethylphenyl)boronic acid <a href="#">[4]</a>
Synonyms	2,3-Dimethylbenzeneboronic acid <a href="#">[3]</a> <a href="#">[6]</a>
Appearance	White to light yellow powder or crystal <a href="#">[3]</a>
Melting Point	174-180 °C <a href="#">[6]</a>

## Applications in Drug Discovery and Synthesis

**2,3-Dimethylphenylboronic acid** is predominantly utilized as a nucleophilic coupling partner in Suzuki-Miyaura cross-coupling reactions.[\[6\]](#) This palladium-catalyzed reaction is one of the most robust and versatile methods for the formation of carbon-carbon (C-C) bonds, particularly for constructing biaryl and styrenyl frameworks.[\[7\]](#) These structural motifs are prevalent in a wide array of pharmaceuticals, agrochemicals, and advanced materials.[\[8\]](#) The ability to introduce the 2,3-dimethylphenyl group selectively makes this reagent valuable for structure-activity relationship (SAR) studies in drug discovery, where steric and electronic properties of molecules are fine-tuned to optimize biological activity.

## Experimental Protocols

A detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction is provided below. This protocol outlines the synthesis of a biaryl compound from **2,3-Dimethylphenylboronic acid** and an aryl halide.

## General Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: To synthesize a 2,3-dimethyl-substituted biaryl compound via a palladium-catalyzed cross-coupling reaction between **2,3-Dimethylphenylboronic acid** and an aryl halide (e.g., Aryl-Br).

## Materials:

- **2,3-Dimethylphenylboronic acid**
- Aryl halide (Ar-X, where X = Br, I, or OTf)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, Pd(OAc)<sub>2</sub>, or PdCl<sub>2</sub>(dppf))
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, K<sub>3</sub>PO<sub>4</sub>, or Cs<sub>2</sub>CO<sub>3</sub>)
- Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and heating mantle
- Inert atmosphere setup (Nitrogen or Argon)

## Procedure:

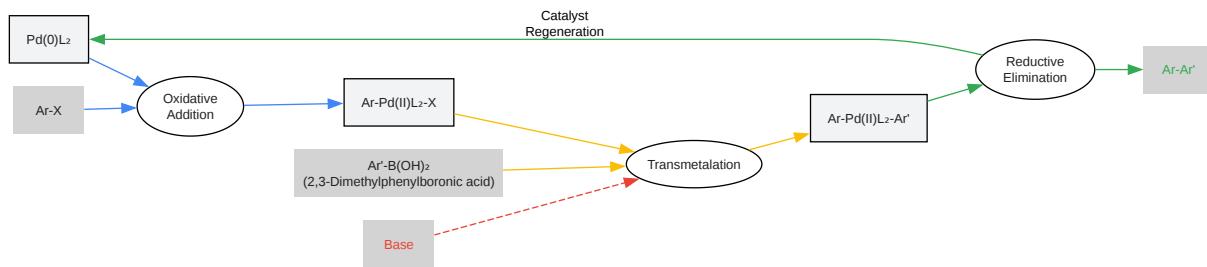
- Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **2,3-Dimethylphenylboronic acid** (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
- Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen.
- Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent. Subsequently, add the palladium catalyst (typically 1-5 mol%).
- Degassing: Sparge the reaction mixture with the inert gas for an additional 10-15 minutes to ensure all dissolved oxygen is removed.<sup>[8]</sup>
- Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.<sup>[8][9]</sup> The reaction progress should be monitored by a suitable analytical

technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 2 to 24 hours.

- Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.
- Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 times).  
[8] Combine the organic layers.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) or magnesium sulfate ( $\text{MgSO}_4$ ), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure biaryl product.

## Visualization of the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, which is the primary application for **2,3-Dimethylphenylboronic acid** in synthetic chemistry. The cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination.[7][9]



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Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

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- To cite this document: BenchChem. [2,3-Dimethylphenylboronic acid molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b067271#2-3-dimethylphenylboronic-acid-molecular-weight-and-formula>

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)